Lipophilicity (XLogP3) Distinguishes 4-Isomer from 2- and 1-Substituted Analogs
N,N-Dimethyl-1H-benzo[d]imidazol-4-amine exhibits an XLogP3 of 1.6, which is higher than both the 2-isomer (N,N-dimethyl-1H-benzo[d]imidazol-2-amine, predicted logP ~1.36) and the 1-isomer (N,N-dimethyl-1H-benzimidazol-1-amine, predicted logP ~1.23) [1]. This 0.24–0.37 log unit increase in lipophilicity is predicted to enhance passive membrane permeability and potentially alter tissue distribution relative to the comparator isomers. The unsubstituted parent benzimidazole has a logP of ~1.32, confirming that dimethylamino substitution at the 4-position contributes a greater lipophilicity increment than substitution at the 1- or 2-position [2].
| Evidence Dimension | Lipophilicity (XLogP3 / predicted logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem); logP = 1.63 (ChemSrc) |
| Comparator Or Baseline | 2-isomer: predicted logP ~1.36 (ChemSpider); 1-isomer: predicted logP ~1.23 (yybyy.com); benzimidazole: logP = 1.32 |
| Quantified Difference | ΔlogP = +0.24 to +0.37 vs. 2- and 1-isomers; ΔlogP = +0.28 vs. benzimidazole |
| Conditions | Computed physicochemical properties; PubChem XLogP3 algorithm (release 2021.05.07); ACD/Labs predicted logP for comparators |
Why This Matters
Higher lipophilicity of the 4-isomer may translate into improved membrane permeability, making it the preferred choice when designing cell-permeable probes or lead compounds where intracellular target access is critical.
- [1] PubChem Compound Summary CID 45077862. N,N-Dimethyl-1H-benzo[d]imidazol-4-amine. Computed XLogP3-AA = 1.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/476689-97-1 (accessed 2026-05-06). View Source
- [2] Benzimidazole (CAS 51-17-2). mywellwork.com. LogP = 1.320. https://www.mywellwork.com (accessed 2026-05-06). View Source
